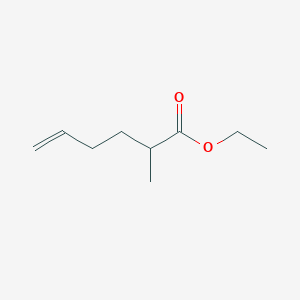

Ethyl 2-Methyl-5-hexenoate

CAS No.:

Cat. No.: VC17972253

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | ethyl 2-methylhex-5-enoate |

| Standard InChI | InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3 |

| Standard InChI Key | OFHCPPJZKBUEEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)CCC=C |

Introduction

Structural and Chemical Properties of Ethyl 2-Methyl-5-hexenoate

Molecular Architecture

Ethyl 2-methyl-5-hexenoate belongs to the class of α,β-unsaturated esters, featuring a hexenoate backbone with a methyl substituent at the second carbon and a double bond between carbons 5 and 6. Its IUPAC name, ethyl (E)-5-methylhex-5-enoate, reflects this configuration. The ester functional group () and the unsaturated bond impart distinct reactivity, enabling participation in cyclization and addition reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.22 g/mol | |

| CAS Number | 86553-85-7 | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

The absence of reported boiling points and densities in available literature underscores the need for further experimental characterization .

Spectroscopic Characteristics

While direct spectroscopic data for ethyl 2-methyl-5-hexenoate is limited, analogous esters provide insights. For example, ethyl 5-methyl-5-hexenoate (CAS: 39495-82-4) exhibits signals at δ 4.1 (q, 2H, ), δ 5.3 (m, 1H, ), and δ 1.3 (t, 3H, ) . Infrared spectra typically show strong carbonyl stretches near 1740 cm and C=C stretches around 1650 cm .

Synthesis and Manufacturing

Conventional Synthetic Routes

Ethyl 2-methyl-5-hexenoate is synthesized via esterification or transesterification reactions. A notable method involves the acid-catalyzed condensation of 2-methyl-5-hexenoic acid with ethanol:

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial-Scale Production

Industrial synthesis often utilizes Diethyl malonate and 3-methyl-3-buten-1-ol as precursors, as demonstrated in the preparation of structurally similar esters . For instance, Matrix Scientific offers ethyl 5-methyl-5-hexenoate at $252 per gram, reflecting the high cost of small-scale production .

| Supplier | Purity | Price (per 500 mg) | Year |

|---|---|---|---|

| CymitQuimica | 97% | €1,568.00 | 2025 |

| Matrix Scientific | 97% | $252.00 | 2021 |

Applications in Organic Synthesis and Industry

Role in Cyclopropane Derivative Synthesis

Ethyl 2-methyl-5-hexenoate is a precursor to trans-1,3-dimethylcyclopentane, a compound formed during microbial degradation of crude oil. Elias et al. (2007) demonstrated its utility in mimicking natural biodegradation pathways, where it undergoes enzymatic cyclization to form cyclic hydrocarbons .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Wear protective gloves |

| H319 | Use eye protection |

| H335 | Ensure adequate ventilation |

Future Research Directions

Expanding Physicochemical Data

Prioritizing studies on boiling points, densities, and solubility profiles will enhance industrial applicability. Computational methods, such as COSMO-RS simulations, could predict these properties in lieu of experimental data.

Green Synthesis Methods

Developing catalytic asymmetric synthesis routes could reduce reliance on harsh acids. Recent advances in enzyme-mediated esterification, such as lipase-catalyzed reactions, offer promising alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume